molecular formula C20H20N4O4 B2961167 1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone CAS No. 1025725-16-9

1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone

Cat. No.: B2961167
CAS No.: 1025725-16-9
M. Wt: 380.404
InChI Key: KEGVJXWNKOWKGA-UHFFFAOYSA-N
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Description

The compound 1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone (CAS: 1025725-16-9) is a heterocyclic organic molecule with a complex architecture. Its molecular formula is C₂₀H₂₀N₄O₄, and it features:

  • A 2-furyl-substituted pyrazole core.
  • A piperidine ring linked to the pyrazole.
  • A 3-nitrophenyl group attached to the ethanone moiety.

The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

1-[4-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13(25)15-4-5-18(19(11-15)24(26)27)23-8-6-14(7-9-23)16-12-17(22-21-16)20-3-2-10-28-20/h2-5,10-12,14H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGVJXWNKOWKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone typically involves multiple steps, starting with the preparation of the core structures, such as the furan and pyrazole rings. These core structures are then linked through a series of reactions, including nitration and coupling reactions. Common reagents used in these synthetic routes include nitric acid for nitration and various coupling agents for linking the core structures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could lead to a furanone derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring

Chlorophenyl Analog
  • Compound: 1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone (CAS: 1030856-24-6) .
  • Molecular Formula : C₂₂H₂₁ClN₄O₃.
  • Key Differences : Replacement of the 2-furyl group with a 4-chlorophenyl substituent.
  • Impact: Increased molecular weight (424.89 vs. 380.4 g/mol) and hydrophobicity due to chlorine. Potential differences in binding affinity with biological targets, as chlorine’s electronegativity and steric effects alter molecular interactions .
Thienyl Analog
  • Compound: 1-(3-Nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone (CAS: 1024018-70-9) .
  • Molecular Formula : C₂₀H₂₀N₄O₃S.
  • Key Differences : Substitution of furan with a thiophene ring.
  • Impact :
    • Thiophene’s higher electron density may enhance π-π stacking in protein binding.
    • Improved metabolic stability compared to furan, which is prone to oxidative degradation .

Variations in the Central Amine Linker

Piperazine Derivatives
  • Compound: 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}ethanone (CAS: 401631-83-2) .
  • Molecular Formula : C₁₈H₂₂N₆O₃.
  • Key Differences : Replacement of piperidine with piperazine , introducing an additional nitrogen atom.
  • Impact :
    • Increased basicity due to the secondary amine in piperazine.
    • Altered solubility and hydrogen-bonding capacity .

Functional Group Modifications on the Aromatic Ring

Tetrazole-Based Analogs
  • Compound: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives .
  • Key Differences : Replacement of the pyrazole with a tetrazole ring.
  • Reduced aromaticity compared to pyrazole, affecting binding kinetics .

Physicochemical Properties

Property Target Compound (Furyl) Chlorophenyl Analog Thienyl Analog
Molecular Weight (g/mol) 380.4 424.89 396.47
LogP (Predicted) ~2.8 ~3.5 ~3.2
Solubility Moderate in DMSO Low in aqueous media Moderate in DMSO

Notes:

  • The furyl analog’s lower molecular weight and oxygen-rich structure improve aqueous solubility compared to the chlorophenyl derivative.
  • Thienyl substitution balances lipophilicity and electronic properties .

Biological Activity

1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone, also known as 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological screening, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 352.39 g/mol
  • CAS Number : 321848-26-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the furylpyrazole core through the reaction of furfural with hydrazine.
  • Cyclization to form the pyrazole ring.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Addition of the nitrobenzyl group through nitration reactions.

These steps can be optimized for industrial production using continuous flow reactors and green chemistry principles to enhance yield and minimize waste .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to 1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone. For instance, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

A comparative study on related compounds demonstrated zones of inhibition ranging from moderate to significant, indicating potential as antimicrobial agents .

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have suggested that compounds in this class exhibit excellent antioxidant and anti-inflammatory properties. The mechanisms involve interaction with specific molecular targets that may modulate inflammatory pathways, thereby providing therapeutic benefits in conditions characterized by oxidative stress and inflammation .

Anticancer Potential

The compound's structure allows for interactions with various cellular components, making it a candidate for anticancer research. In vitro studies have indicated that derivatives possess cytotoxic effects against several cancer cell lines, with IC50 values suggesting potential efficacy comparable to established chemotherapeutics .

Case Studies

StudyFindings
Study on Pyrazole Derivatives Identified significant antimicrobial activity against E. coli and S. aureus with MIC values below 100 μg/mL .
Antioxidant Activity Assessment Demonstrated high radical scavenging activity in DPPH assays, indicating strong antioxidant potential .
Cytotoxicity Evaluation Showed promising results against A431 and Jurkat cells, with IC50 values less than that of doxorubicin in some derivatives .

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